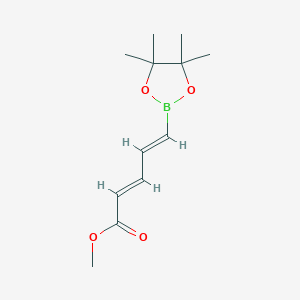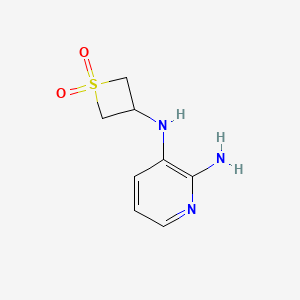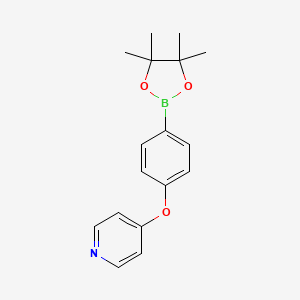
(2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid: is an organoboron compound that features a pyridine ring substituted with a boronic acid group and a 3-methoxypropoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine derivative can undergo a metal-halogen exchange reaction with an organolithium or Grignard reagent, followed by treatment with a boron source such as triisopropyl borate or boron tribromide to introduce the boronic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The methoxypropoxy side chain can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be used.
Substitution: Nucleophiles such as amines or thiols can react with the methoxypropoxy side chain under mild conditions.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products are substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors for biological molecules. They can interact with diols and other functional groups in biomolecules, making them useful in drug discovery and diagnostic applications .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form stable carbon-carbon bonds makes it valuable in the production of complex organic compounds .
Mechanism of Action
The mechanism of action of (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
- (2-(3-Methoxypropoxy)pyridin-3-yl)boronic acid
- (2-(3-Methoxypropoxy)pyridin-5-yl)boronic acid
- (2-(3-Methoxypropoxy)pyridin-6-yl)boronic acid
Uniqueness: (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxypropoxy side chain also provides additional functionalization possibilities, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C9H14BNO4 |
|---|---|
Molecular Weight |
211.03 g/mol |
IUPAC Name |
[2-(3-methoxypropoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO4/c1-14-5-2-6-15-9-7-8(10(12)13)3-4-11-9/h3-4,7,12-13H,2,5-6H2,1H3 |
InChI Key |
JWOKAQQYZGGSPL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)OCCCOC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



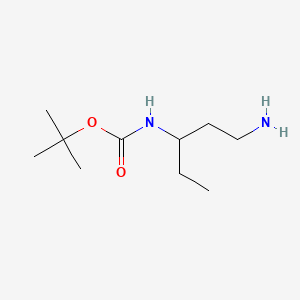

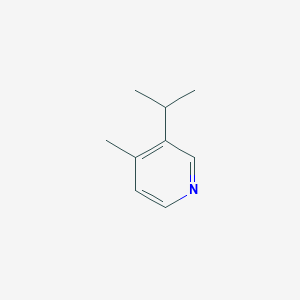
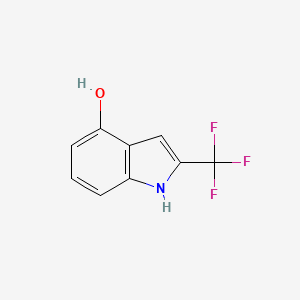
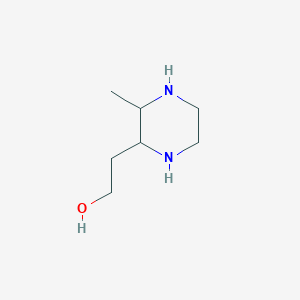
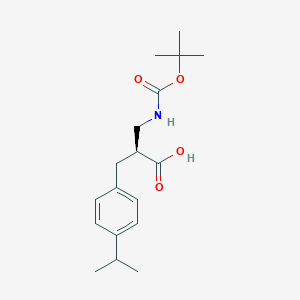
![4,7-Dibromo-2-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12952673.png)
